molecular formula C15H19N3O2 B11788281 Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11788281
M. Wt: 273.33 g/mol
InChI Key: YHTNVUSMVJHAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while reduction of the triazole ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 2-[3-(4-tert-butylphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)12-7-5-11(6-8-12)14-16-10-18(17-14)9-13(19)20-4/h5-8,10H,9H2,1-4H3

InChI Key

YHTNVUSMVJHAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

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